molecular formula C9H7NO5 B2504192 Methyl 2-(4-nitrophenyl)-2-oxoacetate CAS No. 57699-27-1

Methyl 2-(4-nitrophenyl)-2-oxoacetate

Cat. No.: B2504192
CAS No.: 57699-27-1
M. Wt: 209.157
InChI Key: KCJNETLTNKSVGA-UHFFFAOYSA-N
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Description

Historical Context of Aryl Oxoacetates in Organic Synthesis

The journey of aryl oxoacetates, also known as α-keto esters, in organic synthesis has a rich history. One of the foundational methods for their preparation is the Friedel–Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.orgrsc.orgthieme.de This reaction traditionally involves the acylation of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of aryl oxoacetates, a common approach involves the reaction of an aromatic compound with oxalyl chloride or its monoester derivatives.

Over the years, numerous other methods for the synthesis of α-keto esters have been developed, showcasing the enduring importance of this class of compounds. These methods include the oxidation of α-hydroxy esters, the hydrolysis of α,α-dihalo esters, and the direct oxidation of methyl arenes. The continuous evolution of synthetic methodologies highlights the persistent demand for efficient and versatile routes to aryl oxoacetates, driven by their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Significance of the Nitrophenyl Moiety in Contemporary Organic Chemistry

The presence of a nitrophenyl group, particularly with the nitro group in the para position, profoundly influences the chemical behavior of Methyl 2-(4-nitrophenyl)-2-oxoacetate. The nitro group is a potent electron-withdrawing group, a property that stems from both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring onto the nitro group. fiveable.mevaia.comnumberanalytics.comresearchgate.netyoutube.com

This strong electron-withdrawing nature has several important consequences for the reactivity of the molecule:

Activation of the Aromatic Ring: The reduced electron density in the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro group or other leaving groups on the ring by a variety of nucleophiles, providing a pathway to a diverse range of substituted aromatic compounds.

Enhanced Electrophilicity of the Carbonyl Groups: The electron-withdrawing effect of the nitrophenyl group also extends to the adjacent α-keto and ester carbonyl groups, increasing their electrophilicity. This heightened reactivity makes them more prone to attack by nucleophiles, facilitating a variety of addition and condensation reactions.

Influence on Acidity: The presence of the nitro group can increase the acidity of protons on adjacent carbon atoms, although this effect is more pronounced for protons directly attached to the ring or in benzylic positions.

The versatility of the nitro group itself is another key aspect of its significance. It can be readily reduced to an amino group, which is a cornerstone for the synthesis of a vast array of functionalities, including amides, sulfonamides, and diazonium salts, the latter being gateways to numerous other transformations. numberanalytics.com This transformability makes nitroaromatic compounds, such as this compound, valuable intermediates in multi-step synthetic sequences.

Current Research Landscape Pertaining to this compound

While extensive research exists for the broader classes of aryl oxoacetates and nitroaromatic compounds, specific studies focusing solely on this compound are more specialized. However, based on its structure and the known reactivity of its constituent parts, its current research applications can be inferred to lie in several key areas:

Asymmetric Synthesis: The prochiral ketone functionality makes it a potential substrate for asymmetric reduction or addition reactions to generate chiral α-hydroxy or α-amino esters. These chiral building blocks are of high value in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. rsc.orgorganic-chemistry.orgnih.govencyclopedia.pub

Medicinal Chemistry and Building Block Synthesis: Nitroaromatic compounds are recognized as important building blocks in medicinal chemistry. nbinno.comnih.govfrontiersin.org The title compound can serve as a scaffold for the synthesis of novel heterocyclic compounds and other complex molecules with potential biological activity. nih.gov The ability to modify both the aromatic ring via nucleophilic substitution and the side chain via carbonyl chemistry provides a platform for generating diverse molecular libraries for drug discovery.

Catalysis and Ligand Synthesis: The functional groups present in this compound could be incorporated into the design of novel ligands for transition metal catalysis. The electronic properties of the nitrophenyl group can be used to tune the catalytic activity of the metal center.

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into this compound and related compounds is likely driven by several key objectives:

Development of Novel Synthetic Methodologies: Researchers are continually seeking to develop more efficient, selective, and environmentally friendly methods for the synthesis and transformation of functionalized molecules. Investigations may focus on new catalytic systems for the asymmetric transformation of the keto group or novel applications in multicomponent reactions.

Exploration of Reactivity: A deeper understanding of the interplay between the different functional groups within the molecule can lead to the discovery of new and unexpected chemical reactions. Computational studies can be employed to model the reactivity of the compound and predict its behavior in different chemical environments. mdpi.commdpi.comchemrevlett.com

Synthesis of Biologically Active Molecules: A primary objective in medicinal chemistry is the design and synthesis of new therapeutic agents. Academic research may focus on using this compound as a starting material for the synthesis of compounds with potential anticancer, antimicrobial, or other pharmacological activities.

Table 1: Key Properties of this compound

Property Value
CAS Number 57699-27-1
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Appearance Not specified in readily available literature

| Solubility | Not specified in readily available literature |

Table 2: Functional Groups and Their Significance

Functional Group Significance in the Molecule
Methyl Ester A site for hydrolysis or transesterification; can be converted to other functional groups like amides or carboxylic acids.
α-Ketone A prochiral center for asymmetric synthesis; a reactive electrophilic site for nucleophilic addition and condensation reactions.

| p-Nitrophenyl | A strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and enhances the electrophilicity of the carbonyl groups. The nitro group can be reduced to an amine, providing a versatile synthetic handle. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNETLTNKSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Nitrophenyl 2 Oxoacetate

Esterification Pathways for Methyl Oxoacetate Derivatives

The final step in many synthetic routes to Methyl 2-(4-nitrophenyl)-2-oxoacetate is the esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)-2-oxoacetic acid. This transformation is crucial for obtaining the final methyl ester product.

One of the most fundamental and widely used methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, and the water formed as a byproduct is often removed masterorganicchemistry.comyoutube.com. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol molecule. Subsequent proton transfers and the elimination of a water molecule yield the final ester product youtube.comyoutube.com.

Another pathway involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with methanol. However, a more direct approach under basic or neutral conditions is the reaction of a carboxylate salt with an alkyl halide. The carboxylate anion, formed by deprotonating the carboxylic acid, can act as a nucleophile and displace a halide from a primary alkyl halide like methyl iodide in an Sₙ2 reaction to form the ester youtube.com.

Various reagents have been developed to promote dehydrative esterification under milder conditions. For instance, reactions between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can produce esters in excellent yields organic-chemistry.org.

Esterification Method Reagents Key Features
Fischer-Speier EsterificationCarboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Sₙ2 EsterificationCarboxylate Salt, Methyl Halide (e.g., CH₃I)Proceeds under basic/neutral conditions; suitable for primary alcohols. youtube.com
Dicarbonate MethodCarboxylic Acid, Dialkyl Dicarbonate, Lewis AcidMild conditions; produces anhydride intermediate. organic-chemistry.org

Functionalization Strategies for Aromatic Rings with Nitro Groups

The introduction of the nitro group at the para-position of the phenyl ring is a defining feature of the target molecule. This can be achieved either by nitrating an existing aromatic precursor or by starting with a pre-nitrated raw material.

The direct nitration of a precursor like methyl 2-phenyl-2-oxoacetate (methyl phenylglyoxylate) is a plausible route. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The existing acetyl group (-COCOOCH₃) is a deactivating, meta-directing group. Therefore, direct nitration would likely yield the meta-substituted product, making this a less favorable route for synthesizing the para-isomer.

A more common and regioselective strategy is to begin with a commercially available aromatic compound that already contains the nitro group at the desired para-position. Starting materials such as 4-nitroacetophenone or 4-nitrotoluene provide a reliable framework, ensuring the correct isomer is produced. researchgate.netsigmaaldrich.com Subsequent chemical transformations are then performed on the other functional groups to build the α-keto ester moiety. This approach bypasses the challenges of regioselectivity and isomer separation associated with direct nitration of a complex aryl precursor. The choice of starting with a pre-functionalized nitroaromatic compound is often the most efficient strategy in multi-step synthesis. google.com

Oxidation Reactions in the Generation of α-Keto Esters

The formation of the α-keto group is a critical transformation in the synthesis of this compound. The most direct precursors for this step are molecules containing a methylene (B1212753) or methyl group adjacent to the 4-nitrophenyl ring.

A primary method is the oxidation of 4-nitroacetophenone. This reaction converts the methyl ketone into the desired α-keto ester. A variety of oxidizing agents can accomplish this:

Selenium Dioxide (SeO₂) : This is a classic and effective reagent for the oxidation of the α-methyl group of ketones to the corresponding α-dicarbonyl compound. Subsequent reaction with methanol would yield the final product.

Iodine-Mediated Oxidation : An efficient method involves the use of iodine to mediate the oxidative esterification of acetophenones in the presence of potassium xanthates. The xanthate serves both to promote the reaction and to provide the alkoxy group. organic-chemistry.org

Electrochemical Synthesis : Anodic oxidation represents a modern and sustainable approach. The direct oxidation of aryl methyl ketones, such as 4-nitroacetophenone, in methanol can yield the corresponding α-keto acid methyl esters. This method offers operational simplicity and environmental compatibility. mdpi.com

Another potential pathway is the oxidation of a precursor like methyl 2-(4-nitrophenyl)acetate. This would involve the oxidation of the α-methylene group to a carbonyl.

Oxidation Method Precursor Oxidizing Agent/System Key Advantage
Direct Oxidation4-NitroacetophenoneSelenium Dioxide (SeO₂)Classic, reliable method for α-oxidation.
Oxidative Esterification4-NitroacetophenoneIodine / Potassium Xanthate / MethanolOne-pot conversion to the final ester. organic-chemistry.org
Anodic Oxidation4-NitroacetophenoneElectrochemical cell / MethanolGreen and atom-economical approach. mdpi.com
Methylene OxidationMethyl 2-(4-nitrophenyl)acetateVarious OxidantsAlternative pathway from an ester precursor.

Novel Catalytic Approaches in the Synthesis of Aryl Oxoacetates

Recent advances in organic synthesis have led to the development of powerful catalytic methods for preparing α-keto esters, offering improvements in efficiency, selectivity, and sustainability over traditional stoichiometric reagents.

A significant development is the use of copper-catalyzed aerobic oxidation . This method allows for the oxidative esterification of acetophenones with alcohols using molecular oxygen (O₂) from the air as the ultimate oxidant. organic-chemistry.org This process is highly attractive due to the low cost of the copper catalyst and the use of air as a green oxidant. Studies have shown that such reactions are tolerant of various functional groups, including the nitro group. organic-chemistry.orgnih.gov Mechanistic studies suggest that the carbonyl oxygen in the final ester product originates primarily from the dioxygen molecule. organic-chemistry.org

Rhodium-catalyzed reactions provide another sophisticated route. For instance, dirhodium acetate (B1210297) can catalyze the reaction of aryl diazoacetates with water to yield aryl α-keto esters. organic-chemistry.org Although this involves a different type of precursor, it highlights the utility of transition metal catalysis in forming the α-keto ester functionality.

Furthermore, photocatalysis is an emerging field for these transformations. Visible light-induced copper catalysis has been reported for the controlled oxidation of terminal alkynes to α-keto esters, using molecular oxygen as the oxidant under mild conditions. researchgate.net While the substrate is different, this demonstrates the potential for light-driven, catalytic methods to be applied to the synthesis of aryl oxoacetates. These novel approaches often proceed under milder conditions and with greater efficiency than classical methods.

Considerations for Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, several strategies can be employed to enhance the sustainability of its production.

A key consideration is the choice of oxidant. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants like selenium dioxide, which are toxic and generate hazardous waste. In contrast, modern catalytic approaches that utilize molecular oxygen from the air as the terminal oxidant are far more sustainable. organic-chemistry.orgmdpi.com The copper-catalyzed aerobic oxidation of 4-nitroacetophenone is a prime example of this, offering high atom economy and reducing environmental impact. organic-chemistry.org

Electrochemical synthesis also stands out as a green alternative. The anodic oxidation of aryl methyl ketones directly to α-keto esters in methanol avoids the need for chemical oxidants altogether, using electricity as a "reagent". mdpi.com This method is praised for its operational simplicity, safety, and reduced waste generation. mdpi.com

The selection of catalysts is also critical. Using earth-abundant and less toxic metals like copper or iron is preferable to precious metals such as palladium or rhodium where possible. organic-chemistry.orgnih.govorganic-chemistry.org Furthermore, developing catalytic systems that operate under mild conditions (lower temperatures and pressures) reduces energy consumption. The use of visible light in photocatalytic methods represents a move towards using renewable energy sources for chemical transformations. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Methyl 2 4 Nitrophenyl 2 Oxoacetate

Reactions Involving the α-Keto Ester Moiety

The α-keto ester functional group is characterized by two adjacent carbonyl carbons: a ketone and an ester. The ketone carbonyl is highly electrophilic and is the primary site for nucleophilic attack.

Nucleophilic Additions to the Carbonyl Carbon

The most common reaction of the α-keto group is nucleophilic addition to the electrophilic ketone carbon. masterorganicchemistry.com This reaction transforms the carbon from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state. libretexts.orgkhanacademy.org The outcome of the reaction depends on the nature of the nucleophile.

Hydride Reduction: The ketone moiety can be selectively reduced to a secondary alcohol using various hydride reagents, yielding methyl 2-hydroxy-2-(4-nitrophenyl)acetate. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing ketones. chadsprep.comchadsprep.com For higher stereoselectivity in chiral variants, more sterically hindered reagents such as lithium tri-sec-butylborohydride (L-Selectride) can be employed, often proceeding through a chelation-controlled mechanism to achieve high diastereoselectivity. nih.gov A variety of methods, including transition metal-free protocols using agents like rongalite, have been developed for the chemoselective reduction of α-keto esters. acs.org

Table 1: Selected Reagents for the Reduction of α-Keto Esters

Reagent Typical Conditions Outcome Reference
Sodium Borohydride (NaBH₄) Ethanol, 0 °C to RT Reduction to α-hydroxy ester nih.gov
L-Selectride THF, -78 °C Highly diastereoselective reduction nih.gov
Rongalite (Sodium hydroxymethanesulfinate) DMSO/H₂O, 70 °C Chemoselective reduction to α-hydroxy ester acs.org

Carbon Nucleophiles (Grignard and Organolithium Reagents): Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon-based nucleophiles that readily attack the ketone carbonyl. youtube.com This reaction is typically irreversible and, after an acidic workup, produces a tertiary alcohol. For Methyl 2-(4-nitrophenyl)-2-oxoacetate, reaction with a Grignard reagent like methylmagnesium bromide would yield methyl 2-hydroxy-2-(4-nitrophenyl)propanoate. The mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. mnstate.edu

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.org While less common for α-keto esters compared to simple ketones, the reaction is feasible and would replace the carbonyl oxygen with the alkylidene group of the ylide. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield methyl 2-(4-nitrophenyl)acrylate. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. masterorganicchemistry.com

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc dust, to a carbonyl compound. wikipedia.orglibretexts.org In the context of this compound, the compound would serve as the electrophile. Reacting it with the Reformatsky reagent derived from ethyl bromoacetate (B1195939) would produce a β-hydroxy ester after workup. thermofisher.comchem-station.com Zinc enolates are less reactive than their lithium counterparts, which prevents side reactions like addition to the ester group. wikipedia.org

Condensation Reactions at the α-Hydrogen Position

The α-hydrogens in this compound are on the methyl group of the ester. These hydrogens are not sufficiently acidic to be easily removed by common bases to participate in self-condensation reactions like the aldol (B89426) condensation. The electron-withdrawing keto and ester groups primarily enhance the electrophilicity of the carbonyl carbons rather than the acidity of the ester methyl protons.

However, the compound can act as the electrophilic carbonyl component in condensation reactions with more acidic active methylene (B1212753) compounds. The Knoevenagel condensation is a prominent example, where an active hydrogen compound (e.g., diethyl malonate, malononitrile) reacts with an aldehyde or ketone in the presence of a weak base catalyst like piperidine (B6355638) or an amine. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of the enolate from the active methylene compound to the ketone carbonyl of this compound, followed by dehydration to yield an α,β-unsaturated product. thermofisher.comyoutube.com

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo various transformations, most notably reduction. It also strongly influences the reactivity of the aromatic ring.

Reduction Pathways of the Nitro Moiety

The nitro group is strongly electron-withdrawing and can be reduced to several other nitrogen-containing functional groups. A key challenge is the selective reduction of the nitro group without affecting the α-keto ester moiety. Fortunately, many reagents and conditions have been developed for this purpose. niscpr.res.inresearchgate.net

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (aniline derivative), which would yield methyl 2-(4-aminophenyl)-2-oxoacetate. This is a crucial step in the synthesis of many pharmaceuticals and dyes.

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and efficient method, but care must be taken as over-reduction of the keto group can sometimes occur.

Metal and Acid: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is robust and tolerates many functional groups.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst or sodium borohydride with a transition metal complex can selectively reduce the nitro group. rsc.orgjsynthchem.com These methods are often milder and can show high chemoselectivity. niscpr.res.in

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent/System Typical Conditions Product Reference
H₂, Pd/C Methanol or Ethanol, RT Primary Amine youtube.com
Fe, HCl or NH₄Cl Ethanol/Water, Reflux Primary Amine youtube.com
SnCl₂·2H₂O Ethanol, Reflux Primary Amine -
Zn, NH₄Cl Methanol/THF, RT Hydroxylamine (B1172632) researchgate.net

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso, azoxy, azo, or hydroxylamine compounds. For example, reduction with zinc dust in a neutral aqueous solution of ammonium (B1175870) chloride often yields the corresponding N-arylhydroxylamine.

Reactions Involving the Aromatic Ring System

The reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. In this compound, the ring is substituted with two groups: the nitro group (-NO₂) and the methyl 2-oxoacetate group (-COCO₂CH₃).

Both the nitro group and the α-keto ester group are powerful electron-withdrawing groups due to resonance and inductive effects. youtube.com Consequently, both groups are strongly deactivating , meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). pressbooks.pub The electron density of the aromatic ring is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

Both groups are also meta-directors . masterorganicchemistry.comlibretexts.org They direct incoming electrophiles to the positions meta to themselves. This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that placing the positive charge ortho or para to an electron-withdrawing group is highly destabilizing. youtube.com

In the case of this compound, the nitro group is at position 4. The α-keto ester group is at position 1.

The nitro group directs incoming electrophiles to positions 2 and 6 (which are meta to it).

The α-keto ester group directs incoming electrophiles to positions 3 and 5 (which are meta to it).

Since positions 2 and 6 are equivalent, as are 3 and 5, any further substitution will occur at the positions ortho to the keto-ester and meta to the nitro group (positions 2 and 6), or vice-versa. However, due to the strong deactivating nature of both substituents, forcing the ring to undergo further EAS reactions like nitration or halogenation would require very harsh conditions (e.g., high temperatures, fuming acids). aiinmr.com

Mechanism-Based Studies of Chemical Transformations

The reactivity of this compound is dictated by the presence of two key functional groups: the alpha-keto ester and the 4-nitrophenyl moiety. The ester group is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. The adjacent ketone and the electron-withdrawing nitro group on the phenyl ring are expected to significantly influence the reaction pathways.

Nucleophilic Acyl Substitution:

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate can then collapse, expelling the methoxide (B1231860) leaving group to form a new carbonyl compound. For this compound, this can be represented as follows:

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the ester carbonyl carbon. The presence of the adjacent ketone and the 4-nitrophenyl group increases the electrophilicity of this carbon, making it more susceptible to attack.

Step 2: Formation of a Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Step 3: Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

The nature of the nucleophile will determine the final product. For instance, hydrolysis (with water or hydroxide) would yield 2-(4-nitrophenyl)-2-oxoacetic acid, while aminolysis (with an amine) would produce the corresponding amide.

Influence of the 4-Nitrophenyl Group:

The 4-nitrophenyl group plays a crucial role in activating the molecule towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the benzene ring towards electrophilic substitution but, more importantly in this context, it enhances the electrophilicity of the carbonyl carbons through inductive and resonance effects. This increased electrophilicity is expected to accelerate the rate of nucleophilic attack compared to an unsubstituted phenylglyoxylate (B1224774).

Reactions at the Ketone Carbonyl:

The ketone carbonyl group in this compound provides a second site for nucleophilic attack. Reactions at this position would be examples of nucleophilic addition, characteristic of ketones. The relative reactivity of the ester versus the ketone carbonyl towards a given nucleophile would depend on steric and electronic factors, as well as the reaction conditions. It is plausible that strong, hard nucleophiles might preferentially attack the more electrophilic ketone carbonyl, while softer nucleophiles might favor the ester carbonyl.

Kinetic and Thermodynamic Aspects of Reactivity

A thorough search of the scientific literature did not yield specific kinetic or thermodynamic data for the reactions of this compound. To provide a quantitative understanding, experimental studies would be required to determine rate constants, activation parameters (such as activation energy, Ea, and the pre-exponential factor, A), and thermodynamic parameters (such as enthalpy, ΔH, and entropy, ΔS, of reaction).

In the absence of direct data, we can infer some qualitative kinetic and thermodynamic aspects based on the reactivity of analogous compounds.

Anticipated Kinetic Profile:

The rate of nucleophilic substitution reactions is expected to be significantly faster for this compound compared to methyl phenylglyoxylate due to the electron-withdrawing nitro group. This is a well-established principle in physical organic chemistry, often quantified by the Hammett equation, which relates reaction rates to substituent electronic effects.

The reaction kinetics could be studied by monitoring the disappearance of the reactant or the appearance of a product over time, typically using spectroscopic methods such as UV-Vis or NMR spectroscopy. For example, in a hydrolysis reaction, the formation of the 4-nitrophenyloxoacetate anion could be monitored spectrophotometrically.

The following table outlines the expected trends in rate constants for the reaction of this compound with various nucleophiles, based on general principles of chemical reactivity. It is important to note that these are qualitative predictions and require experimental verification.

NucleophileExpected Relative RateRationale
Hydroxide (B78521) (OH⁻)Very FastStrong nucleophile, reaction likely to be rapid.
Amines (e.g., RNH₂)FastGood nucleophiles, rate will depend on amine basicity and sterics.
Water (H₂O)SlowWeak nucleophile, reaction likely requires acid or base catalysis.
Alcohols (ROH)Very SlowWeak nucleophiles, transesterification would likely require a catalyst.

Anticipated Thermodynamic Profile:

The thermodynamics of reactions involving this compound would be governed by the relative stabilities of the reactants and products. Nucleophilic acyl substitution reactions are often reversible, and the position of the equilibrium is determined by the relative basicity of the leaving group and the incoming nucleophile. In general, the equilibrium favors the formation of the weaker base.

For instance, in the hydrolysis of this compound, the leaving group is methoxide (⁻OCH₃), a strong base. The incoming nucleophile is hydroxide (⁻OH) or water. The resulting carboxylate is a much weaker base than methoxide, so the equilibrium for hydrolysis is expected to lie far to the side of the products.

The table below provides a qualitative prediction of the thermodynamic favorability of reactions with different nucleophiles.

ReactionNucleophileLeaving GroupRelative BasicityThermodynamic Favorability
HydrolysisOH⁻⁻OCH₃⁻OH is a weaker base than ⁻OCH₃Favorable
AminolysisRNH₂⁻OCH₃Amide anion (deprotonated) is a weaker baseFavorable
TransesterificationROH⁻OCH₃Alkoxide basicities are similarLess Favorable (equilibrium)

While a detailed, data-driven analysis of the chemical reactivity and reaction mechanisms of this compound is hampered by a lack of specific studies, its chemical behavior can be predicted based on the established principles of physical organic chemistry and the known reactivity of alpha-keto esters and nitrophenyl compounds. The presence of the 4-nitrophenyl group is expected to activate the molecule for rapid nucleophilic attack at the carbonyl centers. To move beyond these qualitative predictions, further experimental research is essential to elucidate the specific kinetic and thermodynamic parameters that govern its transformations. Such studies would provide valuable insights into the reactivity of this interesting bifunctional molecule.

Derivatization Strategies and Analog Synthesis Based on Methyl 2 4 Nitrophenyl 2 Oxoacetate

Modification of the Ester Functional Group

The ester functionality of Methyl 2-(4-nitrophenyl)-2-oxoacetate presents a prime site for initial structural modifications. Standard synthetic transformations such as hydrolysis, transesterification, and amidation can be employed to introduce a variety of substituents, thereby altering the compound's physicochemical properties.

Hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-(4-nitrophenyl)-2-oxoacetic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of dioxane and water. The resulting carboxylic acid provides a handle for further derivatization, such as the formation of activated esters or coupling with amines to form a diverse range of amides.

Transesterification offers a direct route to other esters. By reacting this compound with different alcohols in the presence of an acid or base catalyst, a library of esters with varying alkyl or aryl groups can be synthesized. For instance, treatment with ethanol under acidic conditions would yield Ethyl 2-(4-nitrophenyl)-2-oxoacetate. This modification can influence the compound's solubility, lipophilicity, and metabolic stability.

Amidation of the ester with primary or secondary amines leads to the formation of the corresponding α-keto amides. This reaction is a powerful tool for introducing a wide array of functional groups and for building molecular complexity. The reaction can be carried out directly with amines, sometimes requiring elevated temperatures or the use of catalysts to facilitate the transformation.

Table 1: Examples of Ester Group Modifications

Transformation Reagents and Conditions Product
Hydrolysis NaOH, Dioxane/H₂O 2-(4-nitrophenyl)-2-oxoacetic acid
Transesterification Ethanol, H⁺ catalyst Ethyl 2-(4-nitrophenyl)-2-oxoacetate
Amidation Primary/Secondary Amine N-substituted 2-(4-nitrophenyl)-2-oxoacetamide

Transformations of the α-Keto Moiety

The α-keto group is a key reactive center in this compound, offering several avenues for derivatization.

Reduction of the ketone to a secondary alcohol yields the corresponding α-hydroxy ester, Methyl 2-hydroxy-2-(4-nitrophenyl)acetate. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. Chiral reducing agents can be employed to obtain specific enantiomers of the α-hydroxy ester, which can be crucial for biological applications.

The carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. The reaction with hydroxylamine hydrochloride in the presence of a base like pyridine leads to the formation of Methyl 2-(4-nitrophenyl)-2-(hydroxyimino)acetate. Similarly, reaction with various substituted hydrazines can generate a library of hydrazone derivatives. These modifications significantly alter the electronic and steric properties of this part of the molecule.

Table 2: Transformations of the α-Keto Moiety

Transformation Reagents and Conditions Product Class
Reduction e.g., NaBH₄, Methanol α-Hydroxy Ester
Oxime Formation NH₂OH·HCl, Pyridine Oxime
Hydrazone Formation R-NHNH₂, Acid catalyst Hydrazone

Derivatization of the Nitrophenyl Unit

The nitrophenyl group provides another site for extensive derivatization, primarily through the reduction of the nitro group to an amine.

The reduction of the nitro group to form Methyl 2-(4-aminophenyl)-2-oxoacetate is a crucial step that opens up a plethora of subsequent derivatization possibilities. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). srce.hrresearchgate.netresearchgate.net The resulting aniline derivative is a versatile intermediate.

Once the amino group is installed, it can be readily acylated with a wide range of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This allows for the introduction of various acyl groups, leading to the formation of a diverse library of amide derivatives.

Similarly, the amino group can undergo sulfonylation by reacting with sulfonyl chlorides in the presence of a base to yield sulfonamides. This derivatization introduces a different type of functionality and can significantly impact the biological activity of the resulting compounds.

Synthesis of Heterocyclic Systems Incorporating the Oxoacetate Scaffold

The α-keto ester moiety of this compound is an excellent precursor for the synthesis of various heterocyclic systems. One of the most common applications is in the synthesis of quinoxalines.

Quinoxaline synthesis is typically achieved through the condensation reaction of an α-dicarbonyl compound with a 1,2-diamine. organic-chemistry.orgnih.govresearchgate.net In this context, this compound can react with substituted o-phenylenediamines to afford a range of 3-(4-nitrophenyl)quinoxalin-2(1H)-one derivatives. This reaction is often catalyzed by acids and provides a straightforward entry into this important class of heterocycles, which are known to exhibit a wide range of biological activities. rsc.orgchemsynthesis.com

Development of Novel Chemical Entity Libraries

This compound is a valuable scaffold for the development of novel chemical entity libraries for high-throughput screening. Its three distinct points of derivatization (the ester, the α-keto group, and the nitrophenyl unit) allow for the generation of a large number of diverse analogs through combinatorial chemistry approaches. By systematically varying the substituents at each of these positions, a library of compounds with a wide range of structural and functional diversity can be rapidly synthesized. This approach is instrumental in the discovery of new lead compounds in drug discovery and materials science.

Multi-Step Synthetic Sequences Utilizing the Compound

This compound can serve as a key starting material or intermediate in multi-step synthetic sequences for the preparation of more complex target molecules. For instance, a synthetic route could involve the initial reduction of the nitro group, followed by acylation of the resulting amine, and subsequent modification of the ester and α-keto functionalities. Such multi-step sequences allow for the precise construction of complex molecular architectures with a high degree of control over the final structure. The reactivity of the different functional groups can be selectively addressed by choosing appropriate reaction conditions and protecting group strategies, making this compound a versatile building block in organic synthesis. nih.gov

Role of Methyl 2 4 Nitrophenyl 2 Oxoacetate As a Synthetic Intermediate

Precursor to Diverse Nitrogen-Containing Organic Compounds

The presence of the nitro group is a key feature of Methyl 2-(4-nitrophenyl)-2-oxoacetate, serving as a masked amino group. This functionality allows for its late-stage introduction in a synthetic sequence, providing access to a variety of nitrogen-containing compounds.

The most fundamental transformation is the reduction of the nitro group to a primary amine. This can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl). This transformation converts the electron-withdrawing nitrophenyl group into an electron-donating aminophenyl group, significantly altering the molecule's electronic properties and reactivity.

Furthermore, the ketone carbonyl group can undergo reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the ketone with an amine to form an imine intermediate, which is then reduced in situ to furnish a new amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This reaction provides a direct route to α-amino ester derivatives, which are pivotal structural motifs in medicinal chemistry.

The combination of these reactive sites allows for the synthesis of various nitrogen heterocycles. For instance, nitrophenyl-containing precursors are widely used in the synthesis of heterocycles like tetrahydroisoquinolines. nih.gov While a direct example using this compound is not prominently documented, analogous structures undergo cyclization reactions to form complex heterocyclic frameworks.

Table 1: Representative Transformations to Nitrogen-Containing Compounds

Precursor Type Reagents & Conditions Product Type Ref.
Aromatic Nitro Compound H₂, Pd/C or SnCl₂/HCl Aromatic Amine
α-Keto Ester R-NH₂, NaBH₃CN α-Amino Ester masterorganicchemistry.com

Building Block for Advanced Carbonyl Compounds and Carboxylic Acid Derivatives

The α-keto ester functionality of this compound is a hub for a multitude of chemical transformations, allowing for the construction of more elaborate carbonyl compounds and various carboxylic acid derivatives.

The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding α-keto acid, 2-(4-nitrophenyl)-2-oxoacetic acid. This transformation is fundamental, as α-keto acids are themselves important synthetic intermediates and biologically relevant molecules.

The ketone carbonyl is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction leads to the formation of tertiary α-hydroxy esters, introducing a new carbon-carbon bond at the α-position.

Another important reaction is the Wittig olefination, where the ketone carbonyl reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation, converting the C=O group into a C=C group with predictable stereochemistry depending on the nature of the ylide. This would yield substituted methyl 2-(4-nitrophenyl)acrylates.

Intermediate in the Synthesis of Complex Molecular Architectures

The construction of complex molecules with defined stereochemistry is a central goal of organic synthesis. While specific applications of this compound in stereoselective synthesis are not extensively reported, its functional handles are amenable to asymmetric transformations.

The reduction of the ketone can be achieved using chiral reducing agents to produce α-hydroxy esters with high enantiomeric excess. Furthermore, the use of chiral auxiliaries can direct the stereochemical outcome of reactions at the α-position. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. wikipedia.org For instance, an amine-based chiral auxiliary could be used to form a chiral imine intermediate, which would then undergo a diastereoselective nucleophilic addition, followed by removal of the auxiliary to yield an enantiomerically enriched product.

Application in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The α-keto ester structure of this compound makes it an ideal carbonyl component for several important MCRs, most notably the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound (a ketone or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org If this compound were used as the ketone component, it would lead to highly functionalized products containing a quaternary α-carbon with ester, acyloxy, and carboxamide functionalities.

The Ugi four-component reaction (U-4CR) is even more powerful, combining a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The reaction proceeds through the initial formation of an imine from the ketone and the amine, which then undergoes further reaction with the isocyanide and carboxylic acid. wikipedia.org The use of this compound in a Ugi reaction would generate complex, peptide-like molecules with significant potential for the creation of libraries of compounds for drug discovery. organic-chemistry.org

Table 2: Potential Multi-Component Reactions

Reaction Name Components General Product Structure Ref.
Passerini Reaction Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Carboxamide wikipedia.orgorganic-chemistry.org

Strategic Utilization in Total Synthesis Endeavors

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce key functionalities and structural motifs efficiently. While there are no prominent examples in the literature detailing the use of this compound in a completed total synthesis, its structural features make it a plausible candidate for such endeavors.

Its bifunctional nature would allow for the sequential or orthogonal elaboration of the molecule. For example, the keto-ester portion could be used to construct a key fragment of a target molecule through carbonyl chemistry or MCRs. Subsequently, the nitro group could be reduced and used to form a crucial amide bond or to participate in a cyclization reaction to complete the core structure of a natural product. The ability to generate molecular complexity rapidly, especially through MCRs, makes this class of compounds attractive for diversity-oriented synthesis and the construction of natural product-like scaffolds. unimelb.edu.au

Computational and Theoretical Investigations of Methyl 2 4 Nitrophenyl 2 Oxoacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the energies and distributions of electrons within the molecule. For Methyl 2-(4-nitrophenyl)-2-oxoacetate, such calculations illuminate the influence of its functional groups—the nitro group, the phenyl ring, the α-keto group, and the methyl ester—on its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. uaeu.ac.ae A smaller gap suggests the molecule is more polarizable and more reactive. In molecules with nitro-aromatic systems, the HOMO is often localized on the phenyl ring, while the LUMO is concentrated around the electron-withdrawing nitro group. uaeu.ac.ae

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and is not derived from a published study on this specific molecule.)

Parameter Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy -0.258 -7.02
LUMO Energy -0.095 -2.59
HOMO-LUMO Gap 0.163 4.43
Ionization Potential 0.258 7.02

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. For this compound, modeling could be applied to study reactions such as the hydrolysis of the ester group or the reduction of the nitro group.

The process involves optimizing the geometries of reactants, products, and transition states. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. Such studies can reveal, for instance, whether a reaction proceeds through a stepwise or concerted mechanism. diva-portal.org

Table 2: Hypothetical Energy Profile for Ester Hydrolysis (Note: This table presents a simplified, hypothetical energy profile for a generic reaction pathway.)

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (Ester + H₂O)
Transition State 1 (TS1) +20.5 Formation of tetrahedral intermediate
Intermediate -5.2 Tetrahedral intermediate
Transition State 2 (TS2) +15.8 Collapse of intermediate

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotations would occur around the C-C bonds linking the phenyl ring to the carbonyl group and the carbonyl group to the ester function.

By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be constructed. This map reveals the low-energy, stable conformations and the energy barriers between them. The global minimum on this landscape corresponds to the most stable conformer. The dihedral angle between the plane of the phenyl ring and the plane of the adjacent α-keto group is a critical parameter, as it governs the degree of π-system conjugation and steric hindrance. In similar substituted aromatic esters, the dihedral angles between aromatic rings can vary significantly, indicating the presence of multiple low-energy conformations. nih.gov

Table 3: Relative Energies of Key Conformers (Note: Data is hypothetical and illustrates the potential results of a conformational scan around the Phenyl-Carbonyl bond.)

Dihedral Angle (Ring-C=O) Relative Energy (kcal/mol) Stability
5.8 Eclipsed, Unstable
35° 0.0 Global Minimum, Most Stable
90° 4.2 Perpendicular, Unstable
145° 0.8 Local Minimum, Stable

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT can be used to calculate a variety of global and local reactivity descriptors that provide quantitative measures of a molecule's chemical behavior.

Table 4: Calculated DFT Reactivity Descriptors (Note: These values are illustrative and based on typical ranges for organic molecules.)

Descriptor Formula Hypothetical Value Interpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.81 eV Tendency to escape electron cloud
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.22 eV Resistance to charge transfer
Electrophilicity Index (ω) μ² / (2η) 5.21 eV Propensity to accept electrons

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed absorption bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated chemical shifts with experimental values can help confirm the proposed structure and assign specific resonances. dergipark.org.tr Electronic transitions can also be calculated to predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λ_max). bsu.by

Table 5: Comparison of Predicted and Experimental Vibrational Frequencies (Note: This table provides a hypothetical comparison to illustrate the application of computational spectroscopy.)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν1 3105 3100 C-H stretch (Aromatic)
ν2 1745 1738 C=O stretch (Ester)
ν3 1720 1715 C=O stretch (Keto)
ν4 1525 1521 N-O stretch (Asymmetric)

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. diva-portal.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for understanding how this compound behaves in a condensed phase, such as in a solvent.

An MD simulation can provide insights into solute-solvent interactions, the structure of the solvation shell, and transport properties like the diffusion coefficient. By simulating the molecule in a biological environment, such as near a protein active site, MD can also be used to explore potential binding modes and intermolecular interactions, which is a key component of computer-aided drug design.

Table 6: Properties Derivable from Molecular Dynamics Simulations (Note: This table lists typical parameters that can be extracted from an MD simulation.)

Property Description
Radial Distribution Function Describes the probability of finding a solvent molecule at a certain distance from the solute.
Diffusion Coefficient Measures the rate at which the molecule moves through the solvent.
Root Mean Square Deviation (RMSD) Tracks the conformational stability of the molecule over the simulation time.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 2-(4-nitrophenyl)-2-oxoacetate by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the 4-nitrophenyl group would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). This pattern is due to the strong electron-withdrawing effect of the nitro group and the α-ketoester moiety. The protons ortho to the nitro group are expected to be the most deshielded. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm), deshielded by the adjacent oxygen atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by several distinct signals. openstax.org The carbonyl carbons of the ketone and ester groups are the most deshielded, appearing significantly downfield (typically δ 160-190 ppm). openstax.org The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the nitro group being particularly deshielded. The methyl carbon of the ester group would be found in the upfield region of the spectrum (around δ 50-55 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex splitting patterns.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) 3.9 - 4.1 (s, 3H) 50 - 55
Aromatic (CH) 7.8 - 8.0 (d, 2H) 123 - 125
Aromatic (CH) 8.2 - 8.4 (d, 2H) 130 - 132
Aromatic (C-NO₂) - 150 - 155
Aromatic (C-C=O) - 135 - 140
Ester (C=O) - 160 - 165
Ketone (C=O) - 180 - 190

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass for C₉H₇NO₅ is 209.0324 g/mol . echemi.com

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺.

Fragmentation analysis provides valuable structural information. Under typical mass spectrometry conditions, the molecule is expected to fragment in predictable ways. Key fragmentation pathways could include:

Loss of the methoxy (B1213986) group (•OCH₃) to give an [M-31]⁺ ion.

Loss of the methoxycarbonyl group (•COOCH₃) to give an [M-59]⁺ ion.

Loss of the nitro group (•NO₂) to give an [M-46]⁺ ion.

Expected HRMS and Fragmentation Data

Ion Formula Expected Exact Mass (m/z)
[M]⁺ C₉H₇NO₅ 209.0324
[M-OCH₃]⁺ C₈H₄NO₄ 178.0089
[M-COOCH₃]⁺ C₇H₄NO₃ 150.0191

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net The spectra provide a "fingerprint" based on the functional groups present.

For this compound, the IR spectrum would show strong characteristic absorption bands. The two carbonyl groups (ketone and ester) would result in intense C=O stretching bands, typically in the region of 1680-1750 cm⁻¹. The ester C=O stretch is usually at a higher wavenumber than the α-keto C=O stretch. The nitro group would exhibit two strong stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, while C-O stretching of the ester would be observed between 1100-1300 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Carbonyl (Ester) C=O Stretch 1720 - 1750 Strong
Carbonyl (Ketone) C=O Stretch 1680 - 1710 Strong
Nitro Asymmetric Stretch 1515 - 1560 Strong
Nitro Symmetric Stretch 1345 - 1385 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Weak

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on:

Bond lengths and angles: Precise measurement of all interatomic distances and angles.

Conformation: The dihedral angles between the phenyl ring and the α-ketoester side chain.

Stereochemistry: Unambiguous assignment of the molecule's spatial arrangement.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing information about hydrogen bonds, π-π stacking, and other non-covalent interactions.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity analysis of non-volatile organic compounds. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely be effective. Purity is determined by integrating the peak area of the main component and any impurities, detected by a UV detector set to a wavelength where the nitrophenyl chromophore absorbs strongly (around 254 nm).

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can also be used for purity assessment. A non-polar or medium-polarity capillary column would be employed, coupled with a Flame Ionization Detector (FID) for quantitation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A typical system might involve a silica (B1680970) gel plate as the stationary phase and a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase.

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. mt.com

FTIR and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time. fu-berlin.de For the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic vibrational band or the appearance of the distinct carbonyl (C=O) or nitro (NO₂) bands of the product. mt.com This allows for precise determination of reaction endpoints and optimization of reaction conditions such as temperature, catalyst loading, and addition rates. This enhanced understanding helps improve the robustness of the chemical process for scale-up and production. mt.com

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Routes and Sustainable Methodologies

The traditional synthesis of α-keto esters often involves multi-step procedures with stoichiometric reagents, leading to significant waste generation. acs.org Future research is increasingly focused on developing more sustainable and atom-economical routes to compounds like methyl 2-(4-nitrophenyl)-2-oxoacetate. These emerging strategies prioritize the use of renewable feedstocks, green solvents, and energy-efficient reaction conditions.

One promising avenue is the direct oxidation of readily available precursors such as 4-nitroacetophenone or ethyl 2-(4-nitrophenyl)acetate. Methodologies employing molecular oxygen as the terminal oxidant, often in conjunction with photoredox or transition-metal catalysis, are gaining traction for their environmental compatibility. researchgate.net Visible-light-mediated reactions, for instance, offer a green and mild approach to forging the α-keto ester functionality. researchgate.net Furthermore, electrochemical synthesis represents a powerful and sustainable alternative, allowing for the direct anodic oxidation of aryl methyl ketones to their corresponding α-keto acid methyl esters with high efficiency and minimal byproduct formation. mdpi.com

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

The efficiency of synthesizing this compound can be significantly enhanced through the discovery and application of novel catalytic systems. Current research in the broader field of α-keto ester synthesis points towards several promising directions. Transition-metal catalysis, particularly with palladium, copper, and rhodium, has been instrumental in developing efficient cross-coupling and carbonylation reactions. mdpi.com Future work could focus on developing catalysts with higher turnover numbers and selectivity for the specific electronic properties imparted by the nitro group.

For example, palladium-catalyzed bicarbonylation of 4-nitrophenyl halides offers a direct route to the α-keto ester, though it often requires high pressures of carbon monoxide. mdpi.com The development of next-generation catalysts that can operate under milder conditions would represent a significant advancement. Similarly, copper-catalyzed photoredox methods for the controlled oxidation of terminal alkynes to α-keto esters present an efficient and highly functional group-tolerant approach that could be adapted for the synthesis of this compound. youtube.com

Potential Applications in Advanced Materials Science as a Structural Component

The unique molecular architecture of this compound, featuring a reactive α-keto ester functionality and a polar nitro group, makes it an interesting candidate as a structural component in advanced materials. The ester and ketone groups can participate in various polymerization reactions, suggesting its potential use as a monomer or cross-linking agent. acs.org

The presence of the nitro group is particularly noteworthy. Aromatic nitro compounds are known for their strong electron-withdrawing properties, which can influence the electronic and optical properties of materials. researchgate.net This could be exploited in the design of novel polymers with specific applications in electronics, such as organic semiconductors or dielectrics. The nitro group can also enhance the thermal stability of polymers and participate in specific intermolecular interactions, such as dipole-dipole interactions, which can influence the morphology and properties of the resulting material.

Furthermore, the α-keto ester moiety can be a precursor to other functional groups, allowing for the post-polymerization modification of materials. This could enable the tuning of material properties for specific applications. For instance, the ketone group could be a site for cross-linking or for the attachment of other functional molecules. Research in this area would involve the synthesis and characterization of polymers incorporating this compound and the investigation of their physical and chemical properties.

Theoretical Advancements in Understanding Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of more efficient and selective processes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, identifying transition states, and predicting the influence of catalysts and substituents on reaction outcomes. uni-muenchen.de

For the synthesis of this compound, theoretical studies can provide insights into the mechanism of catalytic oxidation reactions, helping to identify the active catalytic species and the rate-determining steps. uni-muenchen.de This knowledge can guide the development of improved catalysts with enhanced activity and selectivity. For instance, DFT calculations can be used to model the interaction of substrates with the catalyst surface in heterogeneous catalysis or the coordination of reactants to a metal center in homogeneous catalysis.

In the context of its potential applications in materials science, theoretical modeling can be used to predict the properties of polymers incorporating this molecule. Computational studies can help to understand how the nitro group and the α-keto ester functionality influence the polymer's conformation, electronic structure, and intermolecular interactions. This predictive capability can accelerate the discovery of new materials with desired properties, reducing the need for extensive experimental screening.

Integration with Automated Synthesis and Flow Chemistry Platforms

The future of chemical synthesis is increasingly moving towards automation and continuous manufacturing processes. Integrating the synthesis of this compound with automated platforms and flow chemistry offers significant advantages in terms of efficiency, reproducibility, and scalability. nih.gov

Automated synthesis platforms, driven by artificial intelligence and robotics, can accelerate the discovery and optimization of new synthetic routes by performing a large number of experiments in a high-throughput manner. youtube.com These platforms can systematically screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. fairlamb.group

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Methyl 2-(4-nitrophenyl)-2-oxoacetate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Esterification of 4-nitrophenylacetic acid with methanol using sulfuric acid as a catalyst under reflux, followed by purification via distillation or recrystallization .

  • Route 2 : Condensation of 4-nitrobenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) at low temperatures to minimize side reactions .

  • Optimization : Adjust molar ratios (e.g., 1:1.2 acid/alcohol for esterification) and monitor reaction progress via TLC or HPLC. Purity is enhanced by column chromatography using silica gel and ethyl acetate/hexane eluents.

    Synthetic Route Reagents/ConditionsKey Challenges
    EsterificationH₂SO₄, reflux, 12–24 hoursHydrolysis of ester under acidic conditions
    Aldehyde condensationMethyl oxalyl chloride, Et₃N, 0°CCompeting side reactions (e.g., over-oxidation)

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Characterization Workflow :

NMR : Use ¹H/¹³C NMR to confirm ester and nitro group positions. The nitro group deshields adjacent protons (δ ~8.2–8.5 ppm for aromatic protons) .

IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

X-ray Crystallography : Employ SHELX programs for structure refinement if single crystals are obtained. Note: No crystal data for this compound is reported in the literature; analogous structures (e.g., bromo/fluoro derivatives) suggest monoclinic systems .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insights :

  • The nitro group activates the phenyl ring for electrophilic substitution but deactivates it for NAS due to its strong electron-withdrawing nature. Reactions require harsh conditions (e.g., high-temperature catalysis or radical initiators).
  • Case Study : Fluorine in 4-fluorophenyl analogs undergoes NAS with amines at 120°C in DMF . For the nitro derivative, similar reactions may require microwaves or transition-metal catalysts (e.g., CuI).

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Analytical Strategies :

  • Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations for optimized geometries and vibrational frequencies) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in complex spectra.
  • Controlled Replication : Synthesize derivatives (e.g., chloro or methoxy analogs) to isolate electronic effects .

Q. What strategies optimize the compound’s interaction with biological targets, given its potential as a kinase inhibitor or antimicrobial agent?

  • Biological Design :

  • Structure-Activity Relationship (SAR) : Modify the ester group (e.g., ethyl vs. methyl) or introduce substituents (e.g., halogens) to enhance binding affinity. Fluorine analogs show improved membrane permeability .
  • Enzyme Assays : Test inhibition against tyrosine kinases using fluorescence polarization assays. For antimicrobial studies, use MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .

Methodological Tables

Table 1 : Comparative Reactivity of Methyl 2-(Aryl)-2-oxoacetates

Substituent Reaction with LiAlH₄NAS FeasibilityBiological Activity (IC₅₀)
4-NO₂Ester → AlcoholLowKinase inhibition (~10 µM)*
4-FEster → AlcoholModerateAntimicrobial (MIC: 25 µg/mL)
4-BrNo reductionHighCytotoxicity (IC₅₀: 5 µM)

*Extrapolated from nitro-containing analogs in .

Table 2 : Key Challenges in Synthetic and Biological Studies

Challenge Mitigation Approach Relevant Evidence
Low NAS reactivityUse microwaves or Pd/Cu catalysts
Spectral overlap in NMR¹⁵N isotopic labeling or 2D NMR (COSY, HSQC)
Poor aqueous solubilityProdrug formulation (e.g., phosphate esters)

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